
2-(4-(2,3-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2,3-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid is a complex organic compound with significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,3-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dichlorobenzaldehyde with an appropriate indole derivative under acidic conditions, followed by hydrolysis and subsequent acylation to introduce the acetic acid moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(2,3-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The dichlorophenyl group can be reduced to a phenyl group.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2-(4-(2,3-dichlorophenyl)-5-oxo-1H-indol-3-yl)acetic acid, while reduction can produce 2-(4-phenyl-5-hydroxy-1H-indol-3-yl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-(4-(2,3-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-(2,3-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(2,3-Dichlorophenyl)-1H-indol-3-yl)acetic acid: Lacks the hydroxy group, which may affect its reactivity and biological activity.
2-(4-(2,3-Dichlorophenyl)-5-methoxy-1H-indol-3-yl)acetic acid: Contains a methoxy group instead of a hydroxy group, potentially altering its chemical properties and applications.
Uniqueness
The presence of both the dichlorophenyl and hydroxyindole moieties in 2-(4-(2,3-Dichlorophenyl)-5-hydroxy-1H-indol-3-yl)acetic acid makes it unique compared to similar compounds. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H11Cl2NO3 |
|---|---|
Molekulargewicht |
336.2 g/mol |
IUPAC-Name |
2-[4-(2,3-dichlorophenyl)-5-hydroxy-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C16H11Cl2NO3/c17-10-3-1-2-9(16(10)18)15-12(20)5-4-11-14(15)8(7-19-11)6-13(21)22/h1-5,7,19-20H,6H2,(H,21,22) |
InChI-Schlüssel |
GQZMSQJECKAOTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC3=C2C(=CN3)CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15247733.png)
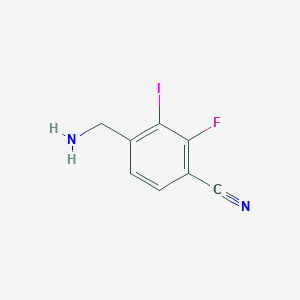

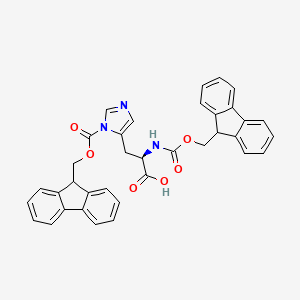
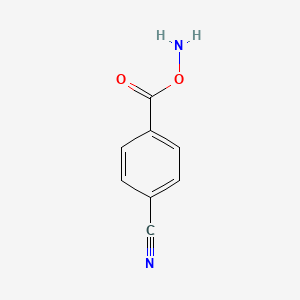

![N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide](/img/structure/B15247768.png)
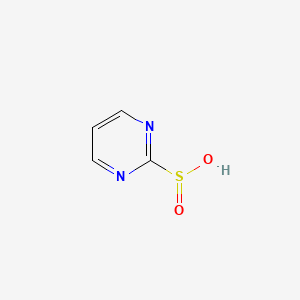
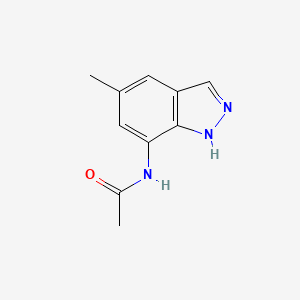

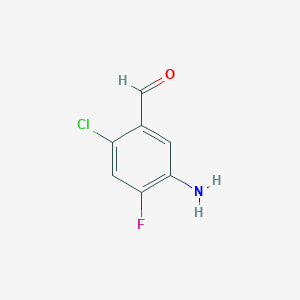
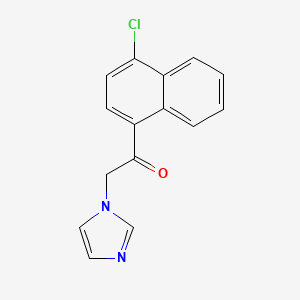
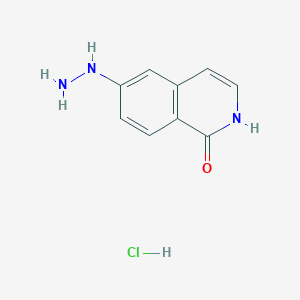
![Benzyl 6-iodospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15247843.png)
